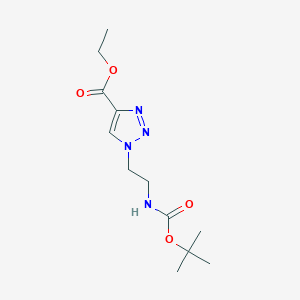

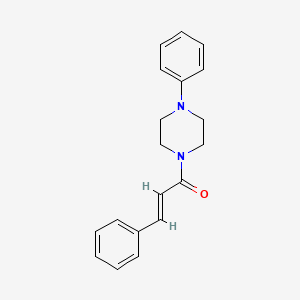

![molecular formula C16H16N4O3S B3016594 (Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173551-25-1](/img/structure/B3016594.png)

(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a heterocyclic molecule that appears to be related to a class of compounds with a benzo[d]thiazol moiety. This structural motif is common in molecules with potential pharmacological activities and is often synthesized for the purpose of studying their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of amino-thiazole derivatives with other chemical entities to form the desired heterocyclic system. For example, the synthesis of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives is achieved through a base-promoted reaction involving 2H-pyran-3-carbonitriles and 2-aminobenzthazole using cesium carbonate at room temperature . Similarly, the synthesis of various pyrimidinone derivatives from methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate involves the formation of substituted fused pyrimidinones, which are then further modified to remove protective groups and yield amino-substituted heterocycles . Another related synthesis involves the formation of a benzothiazolyl thioester from a condensate of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid under alkaline conditions .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzo[d]thiazol moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. The presence of the (Z)-configuration indicates a specific geometric isomerism around a double bond, which can have significant implications for the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the benzo[d]thiazol core. For instance, the presence of an imino group can facilitate nucleophilic addition reactions, while the acetonitrile moiety can undergo further transformations. The solvatochromic and photophysical properties of these compounds suggest that they may participate in electron transfer reactions and could be sensitive to the polarity of the environment, which is important for their potential use in fluorescent probes or materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The solvatochromic behavior of related compounds indicates that their absorption and emission properties are affected by solvent polarity, which can be studied using Lippert-Mataga plots to understand the relationship between fluorescence quantum efficiencies and calculated HOMO energies . The synthesis methods also suggest that these compounds can be obtained in high yields under optimized conditions, which is important for their practical applications .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Approaches : A study by Uma et al. (2017) explored the synthesis of similar compounds through condensation processes, highlighting the chemical versatility and potential for creating various derivatives for research purposes (Uma et al., 2017).

- Structural Analysis : Research by Liu et al. (2014) and Kovalchukova et al. (2017) included structural determination of similar compounds through X-ray diffraction analysis, underlining the importance of structural characterization in understanding the properties of these compounds (Liu et al., 2014), (Kovalchukova et al., 2017).

Biological Activities

- Antimicrobial and Fungicidal Properties : Several studies indicate antimicrobial and fungicidal activities of related compounds. For instance, Mishra et al. (2019) discussed the synthesis and antimicrobial activities of benzothiazole-imino-benzoic acid derivatives, suggesting potential applications in combating bacterial strains (Mishra et al., 2019).

- Bioassays for Fungicidal Activity : Liu et al. (2014) conducted bioassays on compounds with similar structures, showing moderate fungicidal activity against specific pathogens (Liu et al., 2014).

Material Science Applications

- Supramolecular Chemistry : Feng et al. (2018) synthesized pyrazole Schiff bases, closely related to the chemical , revealing their potential in building supramolecular architectures, which can be pivotal in the development of new materials (Feng et al., 2018).

- Chemical Reactivity and Coordination Compounds : The study by Niekerk et al. (2020) on pyrazole-benzothiazole hybrids demonstrates the reactivity of such compounds in forming coordination complexes, which can be essential in various fields including catalysis and material sciences (Niekerk et al., 2020).

properties

IUPAC Name |

methyl 2-[6-methyl-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-10-4-5-12-13(8-10)24-16(20(12)9-14(21)23-3)17-15(22)11-6-7-19(2)18-11/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYSPBYXNUIKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

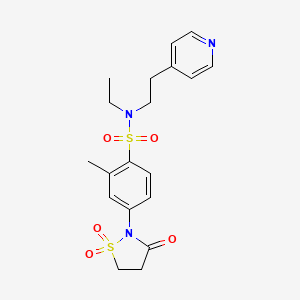

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)

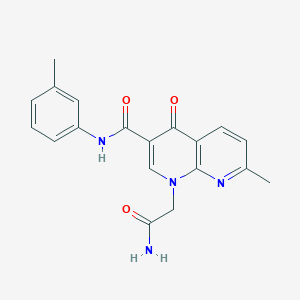

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)

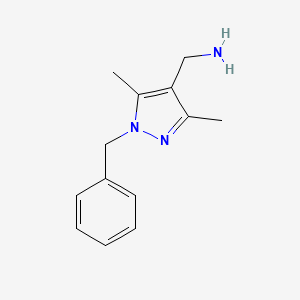

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)

![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)